molecular formula C11H19Cl2N5O B13576536 4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride

Cat. No.: B13576536
M. Wt: 308.20 g/mol
InChI Key: ZRMAYAXJYVWGRH-YCBDHFTFSA-N
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Description

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride is a chemical compound with the molecular formula C11H17N5O.2ClH and a molecular weight of 308.21 g/mol This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyrimidine ring, which is a six-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride typically involves the construction of the pyrrolidine and pyrimidine rings followed by their functionalization. One common method involves the reaction of 3-aminopyrrolidine with 5,6-dimethylpyrimidine-2-carboxylic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize the use of hazardous reagents and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamidedihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H19Cl2N5O

Molecular Weight

308.20 g/mol

IUPAC Name

4-[(3R)-3-aminopyrrolidin-1-yl]-5,6-dimethylpyrimidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C11H17N5O.2ClH/c1-6-7(2)14-10(9(13)17)15-11(6)16-4-3-8(12)5-16;;/h8H,3-5,12H2,1-2H3,(H2,13,17);2*1H/t8-;;/m1../s1

InChI Key

ZRMAYAXJYVWGRH-YCBDHFTFSA-N

Isomeric SMILES

CC1=C(N=C(N=C1N2CC[C@H](C2)N)C(=O)N)C.Cl.Cl

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(C2)N)C(=O)N)C.Cl.Cl

Origin of Product

United States

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